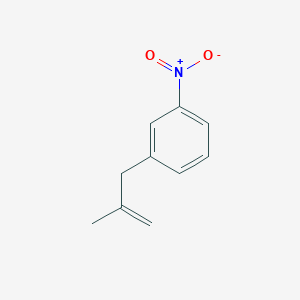![molecular formula C15H9ClF3NO B12532936 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole CAS No. 820240-98-0](/img/structure/B12532936.png)
2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazole moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline. This intermediate is then subjected to a cyclization reaction with 2-amino-5-methylphenol under acidic conditions to form the desired benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the trifluoromethyl group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Wissenschaftliche Forschungsanwendungen
2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its analgesic and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity, while the benzoxazole ring provides structural stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro groups but has a different core structure, leading to different biological activities.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Another structurally related compound used in the synthesis of various derivatives.
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole is unique due to its combination of a benzoxazole ring with a trifluoromethyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it valuable in both medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
820240-98-0 |
|---|---|
Molekularformel |
C15H9ClF3NO |
Molekulargewicht |
311.68 g/mol |
IUPAC-Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H9ClF3NO/c1-8-2-5-13-12(6-8)20-14(21-13)9-3-4-11(16)10(7-9)15(17,18)19/h2-7H,1H3 |
InChI-Schlüssel |
DXVLAFPRDZSPMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)

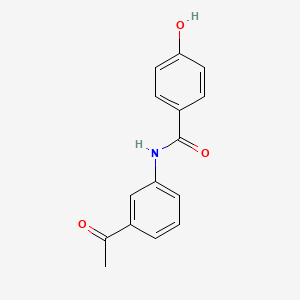
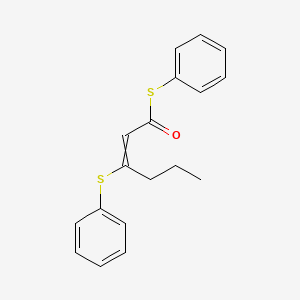
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)


![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
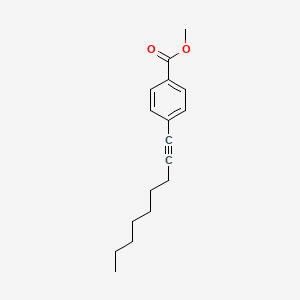
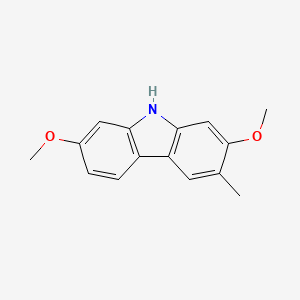
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)

